1H and 13C NMR spectral assignments for 2,5-Dithiabicyclo[2.2.0]hexane
1H and 13C NMR spectral assignments for 2,5-Dithiabicyclo[2.2.0]hexane
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Assignments for 2,5-Dithiabicyclo[2.2.0]hexane
Introduction
2,5-Dithiabicyclo[2.2.0]hexane represents a fascinating and highly strained heterocyclic scaffold. As a sulfur-containing analogue of bicyclo[2.2.0]hexane, its unique three-dimensional architecture, governed by the fusion of two thietane rings, presents significant academic interest and potential applications in medicinal chemistry and materials science. The conformational rigidity and defined stereochemical relationships inherent in such bicyclic systems make them valuable scaffolds for designing molecules with specific biological activities.
A comprehensive structural elucidation is the cornerstone of any chemical research endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. However, to the best of our knowledge, the experimental ¹H and ¹³C NMR spectra for 2,5-dithiabicyclo[2.2.0]hexane have not been reported in the peer-reviewed literature.
This technical guide, therefore, provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2,5-dithiabicyclo[2.2.0]hexane. By applying fundamental NMR principles and leveraging data from structurally related organosulfur compounds, we will assign the expected chemical shifts and coupling constants. This document is intended to serve as an authoritative reference for researchers who may synthesize this compound, aiding in the verification of its structure and providing a framework for the characterization of its derivatives.
Molecular Structure and Symmetry
The structure of 2,5-dithiabicyclo[2.2.0]hexane is characterized by a high degree of strain due to the presence of two fused four-membered rings. The molecule possesses a C₂ axis of symmetry that bisects the C1-C4 and S2-S5 bonds. This symmetry element renders specific pairs of protons and carbons chemically equivalent, which simplifies the expected NMR spectra.
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Proton Environments: There are two distinct sets of protons:
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The two bridgehead protons at C1 and C4 (H1/H4).
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The four methylene protons at C3 and C6 (H3/H6). Within each methylene group, the two protons are diastereotopic and are designated as endo and exo.
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Carbon Environments: There are two unique carbon signals expected:
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The two bridgehead carbons (C1/C4).
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The two methylene carbons (C3/C6).
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Below is a visual representation of the molecule with the predicted proton and carbon assignments.
Caption: Molecular graph of 2,5-dithiabicyclo[2.2.0]hexane.
Predicted ¹H NMR Spectral Assignments
The ¹H NMR spectrum is predicted to show two distinct multiplets. The chemical shifts are influenced by the electronegativity of the adjacent sulfur atoms and the significant ring strain.
Causality Behind Predicted Chemical Shifts:
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Bridgehead Protons (H1/H4): These protons are situated on carbons (Cα) directly attached to a sulfur atom. The electronegativity of sulfur leads to a deshielding effect, shifting these protons downfield from typical alkane values. In saturated sulfur heterocycles, α-protons typically resonate in the range of 2.5-3.5 ppm. The high degree of ring strain in the bicyclo[2.2.0]hexane system is expected to further deshield these protons, pushing their chemical shift towards the higher end of this range.
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Methylene Protons (H3/H6): These protons are also on carbons alpha to sulfur and are therefore deshielded. As they are diastereotopic, they will have different chemical shifts and will couple to each other. The relative orientation of the C-H bonds with respect to the lone pairs on the sulfur atoms and the overall molecular anisotropy will determine their specific shifts. Typically, one would expect these to also fall within the 2.5-3.5 ppm range.
Predicted Coupling Constants (J):
The coupling patterns provide invaluable information about the connectivity and stereochemistry of the molecule.
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Geminal Coupling (²J): The two diastereotopic methylene protons (H_endo and H_exo) will exhibit geminal coupling. For protons on an sp³ carbon, this value is typically between -10 and -15 Hz.[1]
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Vicinal Coupling (³J): The magnitude of vicinal coupling is described by the Karplus relationship, which correlates ³J to the dihedral angle between the coupled protons. In the rigid bicyclo[2.2.0]hexane framework, these angles are fixed.
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³J(H1, H6_exo) and ³J(H4, H3_exo): The dihedral angle is close to 0°, which would correspond to a relatively large coupling constant, predicted to be in the range of 6-8 Hz.
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³J(H1, H6_endo) and ³J(H4, H3_endo): The dihedral angle is approximately 120°, which corresponds to a smaller coupling constant, likely in the range of 2-4 Hz.
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Long-Range Coupling (⁴J): A four-bond "W-path" coupling might be observed between the exo protons (H3_exo and H6_exo) through the C3-C4-C1-C6 framework. This coupling is typically small, around 1-2 Hz.
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1, H4 (Bridgehead) | 3.6 - 3.9 | ddd | ³J(H,H_exo) ≈ 6-8, ³J(H,H_endo) ≈ 2-4 |
| H3, H6 (Methylene) | 3.2 - 3.5 | m | ²J(H_exo,H_endo) ≈ -12, ³J(H,H_bridgehead) |
Predicted ¹³C NMR Spectral Assignments
The proton-decoupled ¹³C NMR spectrum is predicted to be very simple, showing only two signals corresponding to the two sets of equivalent carbons.
Causality Behind Predicted Chemical Shifts:
The chemical shifts of carbons in organosulfur compounds are significantly influenced by the sulfur atom.[2]
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Bridgehead Carbons (C1/C4): These carbons are alpha to two sulfur atoms in a highly strained environment. The deshielding effect of sulfur will cause a significant downfield shift. For comparison, the α-carbon in thietane appears at ~28 ppm. The presence of a second sulfur atom and the ring strain will likely shift this value further downfield.
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Methylene Carbons (C3/C6): These carbons are also alpha to a sulfur atom. Their chemical shift will be influenced by the deshielding effect of the adjacent sulfur. Based on data from other saturated sulfur heterocycles, a chemical shift in the range of 30-45 ppm is expected.[2]
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C1, C4 (Bridgehead) | 45 - 55 | Alpha to two sulfur atoms in a strained ring. |
| C3, C6 (Methylene) | 35 - 45 | Alpha to one sulfur atom in a strained ring. |
Experimental Protocol for NMR Data Acquisition
To validate these predictions, a rigorous experimental approach is necessary. The following protocol outlines the steps for acquiring high-quality ¹H, ¹³C, and 2D NMR spectra.
Sample Preparation
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Weighing: Accurately weigh approximately 5-10 mg of synthesized 2,5-dithiabicyclo[2.2.0]hexane.
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Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds.
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Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
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Homogenization: Gently vortex the tube to ensure a homogeneous solution.
NMR Spectrometer Setup and Data Acquisition
These parameters are suggested for a 400 MHz spectrometer.
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¹H NMR Spectroscopy:
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Pulse Program: Standard single-pulse (zg30).
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Spectral Width: 12 ppm (centered around 6 ppm).
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Acquisition Time: ≥ 3.0 seconds.
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Relaxation Delay (d1): 2.0 seconds.
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Number of Scans: 16 (adjust based on concentration).
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¹³C{¹H} NMR Spectroscopy:
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Pulse Program: Proton-decoupled single-pulse (zgpg30).
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Spectral Width: 200 ppm (centered around 100 ppm).
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Acquisition Time: ≥ 1.0 second.
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Relaxation Delay (d1): 2.0 seconds.
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Number of Scans: 1024 or more to achieve adequate signal-to-noise.
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Structural Confirmation with 2D NMR
To unambiguously assign the predicted signals and their correlations, the following 2D NMR experiments are essential.
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¹H-¹H COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings. A cross-peak between the bridgehead proton signal and the methylene proton signal would confirm their vicinal relationship.
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¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the bridgehead proton signal to the bridgehead carbon signal and the methylene proton signals to the methylene carbon signal, thus validating the assignments made in the 1D spectra.
Caption: Experimental workflow for the complete NMR analysis of 2,5-dithiabicyclo[2.2.0]hexane.
Conclusion
This guide provides a comprehensive, theory-based prediction of the ¹H and ¹³C NMR spectra of 2,5-dithiabicyclo[2.2.0]hexane. By understanding the principles of chemical shifts and coupling constants as they apply to strained, sulfur-containing bicyclic systems, researchers can be well-equipped to interpret experimental data upon the successful synthesis of this molecule. The predicted assignments—two signals in the ¹³C spectrum and two complex multiplets in the ¹H spectrum—are rooted in the molecule's C₂ symmetry and the electronic effects of the sulfur heteroatoms. The provided experimental workflow offers a robust strategy for the empirical validation of these predictions, leveraging both 1D and 2D NMR techniques for a complete and unambiguous structural characterization.
References
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Barbarella, G., Dembech, P., Garbesi, A., & Fava, A. (1976). ¹³C NMR of organosulphur compounds: I—the effects of sulphur substituents on the ¹³C chemical shifts of alkyl chains and of S‐heterocycles. Organic Magnetic Resonance, 8(2), 108-114. Available from: [Link]
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Iowa State University, Chemical Instrumentation Facility. NMR Coupling Constants. Available from: [Link]
